![molecular formula C8H10ClN3 B12819191 (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride CAS No. 1955494-06-0](/img/structure/B12819191.png)
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is a heterocyclic compound with a molecular weight of 147.18 g/mol . It is commonly used in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and ammonium chloride under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
7-Azaindole: Another heterocyclic compound used in pharmaceutical research.
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of targeted therapies and advanced materials .
Propriétés
Numéro CAS |
1955494-06-0 |
|---|---|
Formule moléculaire |
C8H10ClN3 |
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H |
Clé InChI |
VQJMBGZUMUINTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C=CN2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


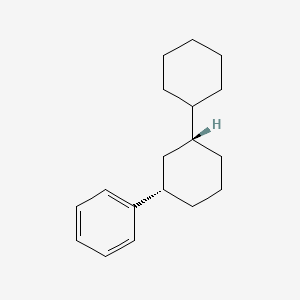
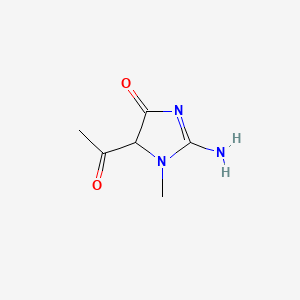


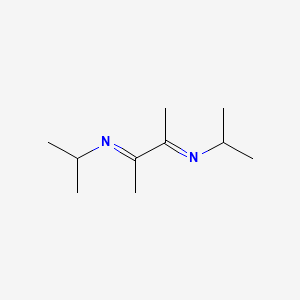

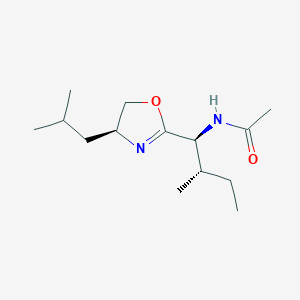
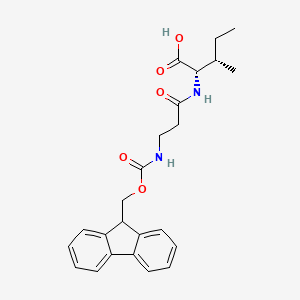
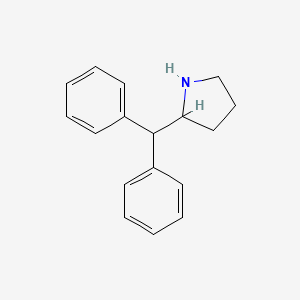

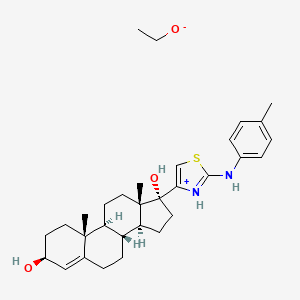
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)


